![molecular formula C9H12O3 B7905902 1-(2-Methoxyphenyl)ethane-1,2-diol CAS No. 65308-94-3](/img/structure/B7905902.png)
1-(2-Methoxyphenyl)ethane-1,2-diol
Overview
Description
1-(2-Methoxyphenyl)ethane-1,2-diol is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)ethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)ethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Resolution and Asymmetric Oxidation : Yamamoto et al. (1989) achieved efficient microbial resolution of 1,2-bis-(methoxyphenyl)ethane-1,2-diol through exposure to Trichoderma viride, facilitating stereoselective epoxidation and oxidation processes (Yamamoto et al., 1989).
New Synthesis Methods : Fisher and Kerrigan (1998) developed a safe and efficient process for synthesizing iso-MHPG, a variant of 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol, extending this methodology to asymmetric synthesis of both enantiomers (Fisher & Kerrigan, 1998).
Pinacol-Pinacolone Rearrangement : Tadros et al. (1972) studied the rearrangement of 1, 2-Di-(p-methoxyphenyl)-ethane-1, 2-diol in acid media, discovering a range of by-products influenced by factors such as acid type and concentration (Tadros et al., 1972).
Aerobic C–C Bond Cleavage Catalysis : Okamoto et al. (1985) reported the catalytic cleavage of 1,2-bis(4-methoxyphenyl)ethane-1,2-diol by chloro(meso-tetraphenylporphyrinato)iron(III), demonstrating a model system for cytochrome P-450scc-dependent glycol cleavage (Okamoto et al., 1985).
Structure and Behavior of Glycol Derivatives : Gontrani et al. (2020) conducted an experimental and theoretical investigation into glycol derivatives, including 1,2-dimethoxy ethane, providing insights into molecular dynamics and intramolecular hydrogen bonding (Gontrani et al., 2020).
Reductive Dechlorination by Human Intestinal Bacteria : Yim et al. (2008) explored the metabolic fate of methoxychlor (related to 1,2-di-(p-methoxyphenyl)-ethane) in the human intestinal gut, showing complete transformation by Eubacterium limosum under anaerobic conditions (Yim et al., 2008).
Initiators for Ring-Opening Polymerization : Komarov et al. (2019) found that certain diols, including 4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol, form chains via hydrogen bonding and serve as precatalyst activators for polymerization (Komarov et al., 2019).
properties
IUPAC Name |
1-(2-methoxyphenyl)ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,10-11H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCOXRGEIUXEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20793684 | |
Record name | 1-(2-Methoxyphenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20793684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)ethane-1,2-diol | |
CAS RN |
65308-94-3 | |
Record name | 1-(2-Methoxyphenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20793684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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